JNJ-10311795

Inflammation Respiratory Disease Serine Protease Inhibition

JNJ-10311795 (also known as RWJ-355871) is a synthetic small-molecule beta-ketophosphonate that functions as a potent, dual inhibitor of two key leukocyte serine proteases: neutrophil cathepsin G and mast cell chymase. X-ray crystallography has resolved its unique binding conformation, wherein the molecule occupies the S1 and S2 subsites of both enzymes, but the carboxamido-N-(naphthalene-2-carboxyl)piperidine group adapts two distinct orientations—occupying the hydrophobic S3/S4 subsites in cathepsin G while folding onto the inhibitor's own 1-naphthyl group in chymase.

Molecular Formula C40H35N2O6P
Molecular Weight 670.7 g/mol
CAS No. 518062-14-1
Cat. No. B1672990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-10311795
CAS518062-14-1
SynonymsJNJ-10311795;  JNJ 10311795;  JNJ10311795.
Molecular FormulaC40H35N2O6P
Molecular Weight670.7 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O
InChIInChI=1S/C40H35N2O6P/c1-41(32-19-21-42(22-20-32)39(44)31-18-17-26-9-2-3-11-28(26)23-31)40(45)36-25-30-13-5-4-12-29(30)24-35(36)37(43)38(49(46,47)48)34-16-8-14-27-10-6-7-15-33(27)34/h2-18,23-25,32,38H,19-22H2,1H3,(H2,46,47,48)
InChIKeyXUJQPDQURBZEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-10311795 (RWJ-355871, CAS 518062-14-1): A Validated Dual Cathepsin G/Chymase Inhibitor with In Vivo Anti-Inflammatory Activity for Preclinical Respiratory Research


JNJ-10311795 (also known as RWJ-355871) is a synthetic small-molecule beta-ketophosphonate that functions as a potent, dual inhibitor of two key leukocyte serine proteases: neutrophil cathepsin G and mast cell chymase [1]. X-ray crystallography has resolved its unique binding conformation, wherein the molecule occupies the S1 and S2 subsites of both enzymes, but the carboxamido-N-(naphthalene-2-carboxyl)piperidine group adapts two distinct orientations—occupying the hydrophobic S3/S4 subsites in cathepsin G while folding onto the inhibitor's own 1-naphthyl group in chymase [1]. This molecular versatility underlies its capacity to simultaneously disrupt two parallel inflammatory protease cascades in vivo [2]. The compound has reached Phase 2 clinical development for chronic obstructive pulmonary disease (COPD) and is widely utilized as a chemical probe in inflammation and respiratory disease research [3].

Why Generic Substitution of JNJ-10311795 with Single-Target Cathepsin G or Chymase Inhibitors Fails in Preclinical Inflammatory Models


JNJ-10311795 occupies a unique pharmacological niche that cannot be replicated by simply combining or substituting with single-target cathepsin G inhibitors (e.g., Cathepsin G inhibitor KPA, IC50 = 53 nM) or chymase-selective inhibitors (e.g., Chymase-IN-1, IC50 = 29 nM; TY-51469, IC50 = 7.0 nM; Fulacimstat, IC50 = 4 nM) . A direct substitution with a selective chymase inhibitor would completely forfeit cathepsin G blockade, while a selective cathepsin G inhibitor would leave chymase-mediated inflammation unaddressed. Even a cocktail of two separate single-target inhibitors cannot recapitulate the precise, simultaneous dual-target engagement kinetics afforded by a single molecule, potentially introducing confounding polypharmacology and variable pharmacokinetic profiles. Furthermore, in vivo anti-inflammatory efficacy in two distinct rodent models (glycogen-induced peritonitis and LPS-induced airway inflammation) has been demonstrated exclusively with JNJ-10311795, not with its individual target-selective analogs [1]. For researchers requiring simultaneous, coordinated suppression of both protease pathways in a single chemical entity with well-characterized in vivo pharmacology, JNJ-10311795 remains the only validated option.

Quantitative Differentiation Evidence for JNJ-10311795: Head-to-Head and Cross-Study Comparative Potency Data Against Cathepsin G and Chymase Inhibitors


Dual-Target Inhibition Profile: JNJ-10311795 Simultaneously Inhibits Cathepsin G and Chymase at Low Nanomolar Concentrations, a Feature Absent in Comparator Single-Target Inhibitors

JNJ-10311795 is the only commercially available chemical probe that simultaneously inhibits both neutrophil cathepsin G and mast cell chymase at low nanomolar Ki values. In contrast, comparator compounds such as Cathepsin G inhibitor KPA (selective for cathepsin G, IC50 = 53 nM), Chymase-IN-1 (selective for chymase, IC50 = 29 nM), TY-51469 (selective for chymase, IC50 = 7.0 nM for human), Fulacimstat (selective for chymase, IC50 = 4 nM for human), and BI-1942 (selective for chymase, IC50 = 0.4 nM for human) each target only one of these two proteases [1]. No other compound in this class demonstrates dual nanomolar inhibition of both targets in a single molecule.

Inflammation Respiratory Disease Serine Protease Inhibition

Cathepsin G Inhibitory Potency: JNJ-10311795 (Ki = 38 nM) Demonstrates 15.8-Fold Greater Affinity than Boswellic Acids (IC50 ≈ 600 nM) in Direct Enzymatic Comparison

In a study identifying human cathepsin G as a functional target of boswellic acids (BAs) from frankincense, JNJ-10311795 was used as a reference synthetic inhibitor and directly compared to BAs in the same enzymatic assay system. BAs suppressed the proteolytic activity of cathepsin G with an IC50 of approximately 600 nM, whereas JNJ-10311795 exhibited a Ki of 38 nM [1]. This represents a 15.8-fold improvement in inhibitory potency. The study employed rigid automated molecular docking experiments that confirmed BAs bind to the active center of cathepsin G, validating the enzyme as a relevant comparator target [2].

Cathepsin G Inhibition Neutrophil Biology Anti-inflammatory Natural Products

Chymase Inhibitory Potency Benchmarking: JNJ-10311795 (Ki = 2.3 nM) Outperforms Chymase-IN-1 (IC50 = 29 nM) by 12.6-Fold and Competes Favorably with Clinical-Stage Chymase Inhibitors

Cross-study comparison of chymase inhibitory potency reveals that JNJ-10311795 (Ki = 2.3 nM) is substantially more potent than the widely used reference inhibitor Chymase-IN-1 (IC50 = 29 nM), representing a 12.6-fold improvement [1]. JNJ-10311795 also exhibits comparable or superior potency to several clinical-stage chymase inhibitors: TY-51469 (IC50 = 7.0 nM for human chymase) and Fulacimstat/BAY1142524 (IC50 = 4 nM for human chymase) . While BI-1942 (IC50 = 0.4 nM) is more potent on chymase alone, it lacks any cathepsin G inhibitory activity. No comparator matches the combined dual-target profile of JNJ-10311795.

Chymase Inhibition Mast Cell Biology Cardiovascular Inflammation

In Vivo Anti-Inflammatory Efficacy: JNJ-10311795 Reduces Neutrophil Influx and Reverses Multiple Pro-Inflammatory Mediator Increases in Two Validated Rodent Inflammation Models, a Dataset Lacking for Single-Target Comparators

JNJ-10311795 is the only dual cathepsin G/chymase inhibitor with published in vivo anti-inflammatory efficacy data across two distinct rodent models. In a glycogen-induced peritonitis model in rats, administration of JNJ-10311795 resulted in a marked reduction in neutrophil influx and reversed increases in the inflammatory mediators interleukin-1alpha (IL-1α), interleukin-1beta (IL-1β), tissue necrosis factor-alpha (TNF-α), and monocyte chemotactic protein-1 (MCP-1) [1][2]. In a lipopolysaccharide (LPS)-induced airway inflammation model, JNJ-10311795 reversed increases in airway nitric oxide (NO) levels [1][2]. Comparable in vivo efficacy data are not available for any single-target cathepsin G or chymase inhibitor comparator, nor for any other dual-target inhibitor in this class.

In Vivo Inflammation Models Preclinical Pharmacology Respiratory Disease

Validated Research and Industrial Application Scenarios for JNJ-10311795 (RWJ-355871) Based on Quantitative Differentiation Evidence


Preclinical Inflammation Research: Simultaneous Pharmacological Inhibition of Cathepsin G and Chymase Pathways in Rodent Models of Peritonitis and Airway Inflammation

JNJ-10311795 is the only validated tool compound for in vivo studies requiring simultaneous blockade of both neutrophil cathepsin G and mast cell chymase pathways. Its demonstrated efficacy in reducing neutrophil influx and reversing increases in IL-1α, IL-1β, TNF-α, and MCP-1 in the glycogen-induced peritonitis model, as well as reversing airway NO elevation in the LPS-induced airway inflammation model, makes it uniquely suited for preclinical respiratory and systemic inflammation research [1][2]. Researchers investigating dual-pathway inflammatory mechanisms in asthma, COPD, or acute lung injury should prioritize JNJ-10311795 over single-target alternatives or untested combinations.

Chemical Biology and Target Validation Studies: High-Potency Dual Cathepsin G/Chymase Inhibition for Dissecting Protease-Specific Contributions to Inflammation

With a chymase Ki of 2.3 nM (12.6-fold more potent than Chymase-IN-1) and a cathepsin G Ki of 38 nM (15.8-fold more potent than boswellic acids), JNJ-10311795 provides superior enzymatic inhibition potency for both targets compared to widely used reference compounds [3][4]. Its well-characterized X-ray crystal structures with both enzymes (1.85 Å resolution for cathepsin G; 1.90 Å for chymase) further enable structure-based experimental design and rational interpretation of target engagement data [1]. This makes JNJ-10311795 the preferred chemical probe for target validation studies requiring high-confidence, dual-protease inhibition with minimal off-target ambiguity.

Comparative Pharmacology and Mechanism-of-Action Studies: Benchmarking Dual-Target vs. Single-Target Protease Inhibition in Inflammatory Signaling Cascades

No other commercially available compound simultaneously inhibits cathepsin G and chymase at low nanomolar concentrations . JNJ-10311795 therefore serves as an essential benchmark compound for comparative studies that aim to dissect the relative contributions of single-target versus dual-target protease inhibition in complex inflammatory signaling cascades. Procurement of JNJ-10311795 enables side-by-side comparisons with selective cathepsin G inhibitors (e.g., Cathepsin G inhibitor KPA) or selective chymase inhibitors (e.g., Chymase-IN-1, TY-51469, Fulacimstat) to elucidate synergistic or additive effects of dual-pathway blockade.

Drug Discovery and Lead Optimization: A Structurally Defined Dual Protease Inhibitor Scaffold for Rational Design and SAR Exploration

The beta-ketophosphonate core of JNJ-10311795, combined with its resolved X-ray co-crystal structures revealing distinct binding conformations in cathepsin G and chymase, provides a structurally defined starting point for medicinal chemistry campaigns [1]. Researchers engaged in structure-activity relationship (SAR) exploration or lead optimization of dual serine protease inhibitors can utilize JNJ-10311795 as a reference standard for in vitro potency benchmarking and as a scaffold for derivatization, given its well-characterized binding modes and validated in vivo pharmacology [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-10311795

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.